molecular formula C10H12N2O3 B13157654 2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylicacid

2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylicacid

Cat. No.: B13157654
M. Wt: 208.21 g/mol
InChI Key: SASGTDCAHQQIHH-UHFFFAOYSA-N
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Description

2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with an oxolan-2-ylmethyl group and a carboxylic acid group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with oxolan-2-ylmethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, nucleophilic substitution, and carboxylation. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxolan-2-ylmethyl group enhances its solubility and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(oxolan-2-ylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-3-4-11-9(12-8)6-7-2-1-5-15-7/h3-4,7H,1-2,5-6H2,(H,13,14)

InChI Key

SASGTDCAHQQIHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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